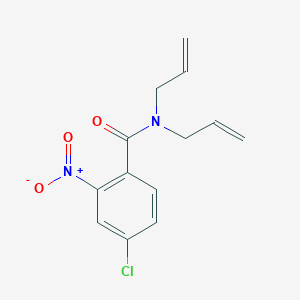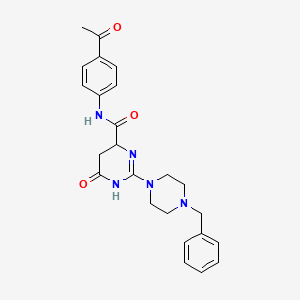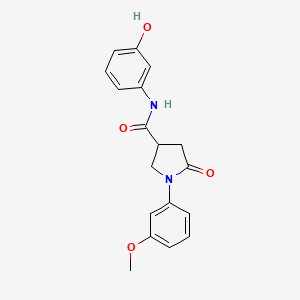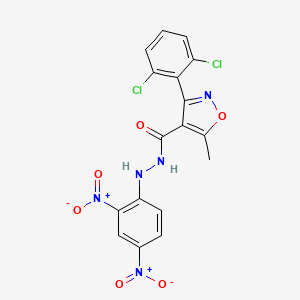![molecular formula C21H22N6O2 B14939211 1-(1H-indazol-3-yl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14939211.png)
1-(1H-indazol-3-yl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole ring, a pyrrolidinone moiety, and a piperazine ring substituted with a pyridyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Pyrrolidinone Formation: The pyrrolidinone moiety can be introduced via the reaction of a suitable amine with a lactam precursor.
Piperazine Substitution: The piperazine ring is then functionalized with a pyridyl group through nucleophilic substitution reactions.
Coupling Reactions: Finally, the indazole and piperazine-pyridyl intermediates are coupled using amide bond formation techniques, such as peptide coupling reagents (e.g., EDCI, HOBt) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
相似化合物的比较
1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE analogs: Compounds with slight modifications in the indazole, pyrrolidinone, or piperazine rings.
Other Indazole Derivatives: Compounds containing the indazole ring but with different substituents.
Pyrrolidinone Derivatives: Compounds with the pyrrolidinone moiety but different functional groups attached.
Uniqueness: 1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
属性
分子式 |
C21H22N6O2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
1-(1H-indazol-3-yl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H22N6O2/c28-19-13-15(14-27(19)20-16-5-1-2-6-17(16)23-24-20)21(29)26-11-9-25(10-12-26)18-7-3-4-8-22-18/h1-8,15H,9-14H2,(H,23,24) |
InChI 键 |
LZVRSAOBBCOOML-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B14939134.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)
![methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14939143.png)


![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)

![N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B14939163.png)

![1-[4-(diethylsulfamoyl)phenyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14939191.png)

![2-(4-methyl-1,3,6-trioxo-2-phenyloctahydro-7H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide](/img/structure/B14939201.png)
![6-(4-methyl-2-morpholino-5-pyrimidinyl)-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B14939206.png)
![1-(4-chlorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B14939210.png)
